molecular formula C10H9FO2 B1581130 gamma-(4-Fluorophenyl)-gamma-butyrolactone CAS No. 51787-96-3

gamma-(4-Fluorophenyl)-gamma-butyrolactone

Cat. No. B1581130
CAS RN: 51787-96-3
M. Wt: 180.17 g/mol
InChI Key: RMFNZGXVLAUJHF-UHFFFAOYSA-N
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Patent
US04224329

Procedure details

Commercial γ-(p-fluorophenyl)-γ-butyrolactone, 18.0 g. (0.10 mole) was added to a solution of 14.0 g. (0.35 mole) of sodium hydroxide in 100 ml. of water and the mixture heated at reflux for 40 minutes. After cooling to 0° C., 70 ml of 6 N hydrochloric acid was added at 0°-15° C. for one hour. The white solid which formed was filtered, washed with pentane and air dried to afford racemic-4-hydroxy-4-(p-fluorophenyl)butyric acid, 18.43 g., (93% yield). When heated to temperatures of about 100° C., the hydroxy acid was converted back to the starting lactone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.35 mol
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[O:13][C:11](=[O:12])[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[OH-:14].[Na+].Cl>O>[OH:13][CH:8]([C:5]1[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=1)[CH2:9][CH2:10][C:11]([OH:12])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C1CCC(=O)O1
Step Two
Name
Quantity
0.35 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
70 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
(0.10 mole) was added to a solution of 14.0 g
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 40 minutes
Duration
40 min
CUSTOM
Type
CUSTOM
Details
The white solid which formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with pentane and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC(CCC(=O)O)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.